Thieno[3,2-b]thiophene-3,6-dicarboxylic acid
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Overview
Description
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid is a compound with the molecular formula C8H4O4S2. It is a derivative of thieno[3,2-b]thiophene, a bicyclic compound consisting of two fused thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid can be synthesized through various synthetic routes. One common method involves the Stille coupling reaction, where thiophene derivatives are used as linkage units. This reaction typically requires palladium catalysts and specific reaction conditions to achieve high yields . Another approach involves the reaction of thiophene with iodine, iodic acid, sulfuric acid, acetic acid, and carbon tetrachloride to form intermediate compounds, which are then further reacted to produce the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications in organic electronics.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups to the compound, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different electronic, optical, and chemical properties.
Scientific Research Applications
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid has a wide range of scientific research applications, including:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells due to its excellent electronic properties.
Materials Science: It serves as a building block for the synthesis of conjugated polymers and other advanced materials with unique optical and electronic properties.
Biological Applications:
Industrial Applications: This compound is used in the production of high-performance materials for various industrial applications, including sensors and optoelectronic devices.
Mechanism of Action
The mechanism of action of thieno[3,2-b]thiophene-3,6-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique electronic structure allows it to participate in charge transfer processes, making it suitable for applications in organic electronics. Additionally, its ability to form stable conjugated systems enhances its performance in various optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiophene: Another isomer of thieno[3,2-b]thiophene with different electronic properties and applications.
Dithieno[3,2-b2’,3’-d]thiophene: A compound with extended conjugation and improved electronic properties, used in advanced materials and organic electronics.
Thieno[3,4-b]thiophene:
Uniqueness
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid is unique due to its specific electronic structure, which allows for efficient charge transfer and interaction with various molecular targets. Its ability to form stable conjugated systems makes it a valuable building block for the synthesis of advanced materials with tailored properties.
Properties
Molecular Formula |
C8H4O4S2 |
---|---|
Molecular Weight |
228.2 g/mol |
IUPAC Name |
thieno[3,2-b]thiophene-3,6-dicarboxylic acid |
InChI |
InChI=1S/C8H4O4S2/c9-7(10)3-1-13-6-4(8(11)12)2-14-5(3)6/h1-2H,(H,9,10)(H,11,12) |
InChI Key |
JRXCYLIGJIZDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(S1)C(=CS2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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